5-Hydroxybenzimidazolylcobamid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

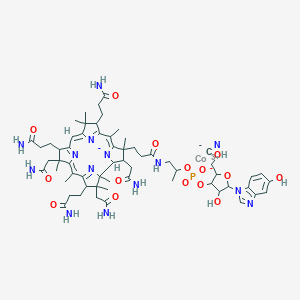

5-Hydroxybenzimidazolylcobamid, also known as coenzyme B12, is a naturally occurring compound that is essential for the normal functioning of human cells. It is a member of the vitamin B12 family and is involved in a range of biochemical processes, including DNA synthesis, the metabolism of fatty acids and amino acids, and the formation of red blood cells. In

Mechanism Of Action

The mechanism of action of 5-Hydroxybenzimidazolylcobamid involves its role as a cofactor in various enzymatic reactions. It binds to specific enzymes, such as methylmalonyl-CoA mutase and methionine synthase, and facilitates their function. In the case of methylmalonyl-CoA mutase, it acts as a 5-Hydroxybenzimidazolylcobamid, assisting in the conversion of methylmalonyl-CoA to succinyl-CoA. In the case of methionine synthase, it acts as a cofactor, facilitating the conversion of homocysteine to methionine.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 5-Hydroxybenzimidazolylcobamid are numerous. It is involved in the synthesis of DNA, which is essential for cell growth and division. It is also involved in the metabolism of fatty acids and amino acids, which are important for energy production and the maintenance of healthy tissues. In addition, it is involved in the formation of red blood cells, which are essential for oxygen transport throughout the body.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Hydroxybenzimidazolylcobamid in lab experiments is its specificity. It binds to specific enzymes, allowing for precise control over enzymatic reactions. Another advantage is its stability. It is a relatively stable compound, which allows for long-term storage and use in experiments. One limitation is its cost. 5-Hydroxybenzimidazolylcobamid is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are many future directions for research involving 5-Hydroxybenzimidazolylcobamid. One direction is the study of its role in cancer prevention and treatment. It has been shown to have anti-cancer properties, and further research could lead to the development of new cancer treatments. Another direction is the study of its role in neurodegenerative diseases. It has been shown to have neuroprotective properties, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, the development of new synthesis methods for 5-Hydroxybenzimidazolylcobamid could lead to increased availability and lower cost, making it more accessible for use in scientific research.

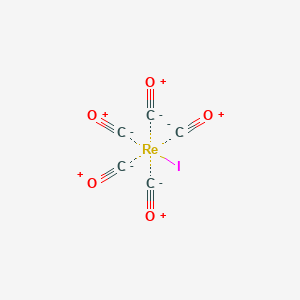

Synthesis Methods

5-Hydroxybenzimidazolylcobamid is synthesized from cobalamin, which is a naturally occurring form of vitamin B12. The synthesis process involves the addition of a hydroxyl group to the benzimidazole ring of cobalamin. This is achieved through a series of chemical reactions involving the use of various reagents and catalysts.

Scientific Research Applications

5-Hydroxybenzimidazolylcobamid has a wide range of scientific research applications. It is used in the study of DNA synthesis, as it is involved in the conversion of methylmalonyl-CoA to succinyl-CoA. It is also used in the study of fatty acid and amino acid metabolism, as it is involved in the conversion of homocysteine to methionine. In addition, it is used in the study of red blood cell formation, as it is involved in the synthesis of heme.

properties

CAS RN |

14708-95-3 |

|---|---|

Product Name |

5-Hydroxybenzimidazolylcobamid |

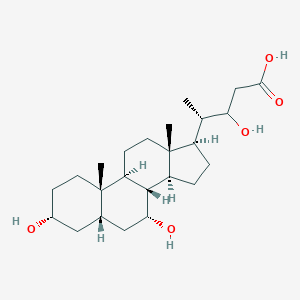

Molecular Formula |

C61H84CoN14O15P |

Molecular Weight |

1343.3 g/mol |

IUPAC Name |

cobalt(3+);[4-hydroxy-5-(5-hydroxybenzimidazol-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |

InChI |

InChI=1S/C60H86N13O15P.CN.Co/c1-28(87-89(84,85)88-51-39(26-74)86-55(50(51)83)73-27-68-37-20-31(75)10-14-38(37)73)25-67-47(82)18-19-57(6)35(21-44(64)79)54-60(9)59(8,24-46(66)81)34(13-17-43(63)78)49(72-60)30(3)53-58(7,23-45(65)80)32(11-15-41(61)76)36(69-53)22-40-56(4,5)33(12-16-42(62)77)48(70-40)29(2)52(57)71-54;1-2;/h10,14,20,22,27-28,32-35,39,50-51,54-55,74,83H,11-13,15-19,21,23-26H2,1-9H3,(H16,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,82,84,85);;/q;-1;+3/p-2 |

InChI Key |

MAKWLFSKRAUSAV-UHFFFAOYSA-L |

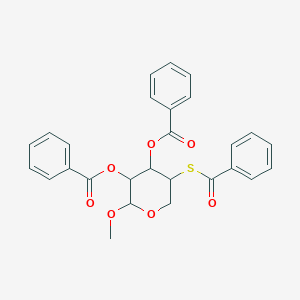

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C=CC(=C8)O)CO.[C-]#N.[Co+3] |

synonyms |

5-hydroxybenzimidazolylcobamid 5-hydroxybenzimidazolylcobamide Co(beta)-cyano-5'-hydroxybenzimidazolylcobamide factor III, corrinoid factor III, vitamin B 12 HMQC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)

![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)

![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)

![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)